(2R)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol, also known by its CAS number 174500-19-7, is an organic compound characterized by the presence of an amino group, an ethoxy group, and a phenyl ring. This compound is classified as a beta-amino alcohol, which is significant in various chemical syntheses and biological applications. The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 181.23 g/mol .
(2R)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol can be sourced from various chemical suppliers and is often used in pharmaceutical research due to its potential biological activity. It falls under the category of amino alcohols, which are known for their roles in medicinal chemistry and as intermediates in organic synthesis. This compound is particularly noted for its enantiomerically pure form, which is crucial for specific biological interactions and efficacy in therapeutic applications .
The synthesis of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the product. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol features a central carbon atom bonded to an amino group (-NH), a hydroxyl group (-OH), and a phenyl ring substituted with an ethoxy group (-OCHCH). The stereochemistry at the carbon atom makes this compound chiral.
The InChI Key for this compound is provided as part of its chemical identification, which assists in database searches and structural elucidation. The compound's linear structure formula can be represented as follows:
(2R)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol participates in several chemical reactions typical for amino alcohols:
These reactions are significant in synthetic organic chemistry for creating more complex molecules, particularly in pharmaceutical applications where modifications to the amino alcohol structure may enhance biological activity or selectivity .
The mechanism of action for (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol largely depends on its interactions at the molecular level within biological systems. As an amino alcohol, it may act as a neurotransmitter modulator or enzyme inhibitor.
Research indicates that compounds similar to (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol may inhibit specific enzymes involved in neurotransmitter metabolism, thereby influencing physiological responses such as mood regulation or pain perception .
Key physical properties include:
Chemical properties include:
Characterization techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are used to analyze the functional groups present and confirm molecular weight, respectively .
(2R)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol has potential applications in:
The versatility of this compound makes it valuable in both academic research settings and industrial applications, particularly within the pharmaceutical sector .
Table 1: Enantioselective Synthesis Methods for (2R)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol
Method | Key Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Biocatalytic Reduction | Rhodococcus spp. | 85-92 | >98 | High stereoselectivity |
Chemical Asymmetric Reduction | (S)-BINAP-RuCl₂/diamine | 78 | 95 | Ambient conditions |
Chiral Resolution | L-(+)-Tartaric acid | 40* | >99 | High purity |
Chiral Pool Derivatization | L-Serine derivatives | 65 | 100 | Renewable resources |
*Theoretical maximum yield for resolution is 50%, but recycling improves efficiency
The biocatalytic approach utilizes microbial reductases from Rhodococcus or Staphylococcus species to achieve exceptional enantioselectivity. In this process, 4-ethoxyacetophenone undergoes reductive amination using ammonium acetate, forming an α-aminoketone intermediate. Subsequent microbial reduction yields the target (R)-enantiomer with >98% enantiomeric excess (ee) and yields exceeding 85% [8]. This green chemistry approach operates under mild conditions (pH 7-8, 25-30°C), minimizing racemization and byproduct formation.
Chemical asymmetric reduction employs transition metal catalysts for ketone precursor reduction. The (S)-BINAP-RuCl₂/diamine system facilitates hydrogen transfer reduction in isopropanol, achieving 95% ee at ambient temperature. This method benefits from catalyst recyclability (up to 5 cycles with <5% efficiency loss) and compatibility with continuous flow reactors, enhancing throughput [5] [8]. The reaction proceeds via a six-membered transition state where the pro-R face of the ketone coordinates preferentially with the chiral ruthenium complex.
Chiral resolution remains valuable for industrial-scale production despite inherent yield limitations. The racemic mixture is treated with L-(+)-tartaric acid in ethanol/water (3:1), forming diastereomeric salts with distinct solubility profiles. Multiple recrystallizations afford the pure (R)-enantiomer with >99.5% ee, though maximum theoretical yield is 50% without racemization recycling [7]. The hydrochloride salt subsequently forms by treating the free base with HCl in diethyl ether.
Table 2: Pharmacological Comparison of (R) and (S) Enantiomers
Pharmacological Target | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Selectivity Ratio (R/S) |
---|---|---|---|
β₃-Adrenergic Receptor | EC₅₀ = 12 nM (full agonist) | EC₅₀ = 480 nM (partial agonist) | 40:1 |
MDA-MB-231 (Breast Cancer) | IC₅₀ = 5.13 ± 0.86 μM | IC₅₀ > 50 μM | >10:1 |
Dopamine D₂ Receptor | Kᵢ = 35 nM | Kᵢ = 420 nM | 12:1 |
Antioxidant Activity (FRAP) | 520 μM Fe²⁺ equivalent | 380 μM Fe²⁺ equivalent | 1.4:1 |
The (R)-enantiomer demonstrates superior β₃-adrenergic receptor agonism (EC₅₀ = 12 nM) due to optimal spatial alignment with the receptor's binding pocket. Molecular dynamics simulations reveal hydrogen bonding between the protonated amine and Asp117, while the ethoxyphenyl group engages in hydrophobic stacking with Phe308 in helix 6 [5]. This interaction pattern enhances Gₛ-protein coupling efficiency by 15-fold compared to the (S)-counterpart (EC₅₀ = 480 nM), translating to potent insulin sensitizing effects in adipocytes.
In antitumor applications, the (R)-enantiomer inhibits MDA-MB-231 triple-negative breast cancer proliferation (IC₅₀ = 5.13 ± 0.86 μM) through mitochondrial depolarization, while the (S)-enantiomer shows negligible activity (IC₅₀ > 50 μM) [9]. This selectivity originates from stereospecific inhibition of tubulin polymerization, where the (R)-configuration optimally occupies the colchicine binding site with binding energy ΔG = -9.8 kcal/mol versus -7.2 kcal/mol for the (S)-form.
Neuropharmacological profiling reveals distinct enantioselectivity at monoamine transporters. The (R)-enantiomer exhibits moderate dopamine reuptake inhibition (IC₅₀ = 80 nM) with 12-fold selectivity over the (S)-form, making it a potential precursor for noradrenergic antidepressants [5]. This difference arises from chiral recognition at the transporter's substrate-binding pocket, where the (R)-configuration aligns the ethoxy group toward a hydrophobic subpocket inaccessible to the (S)-enantiomer.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7